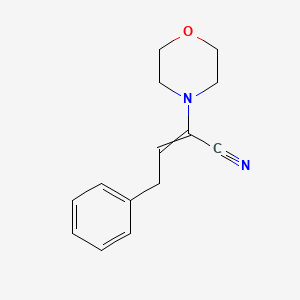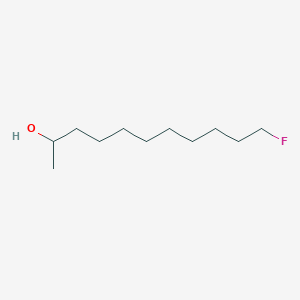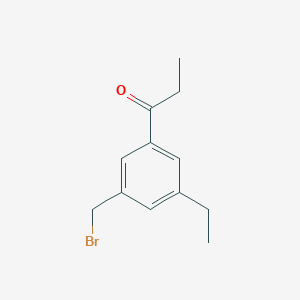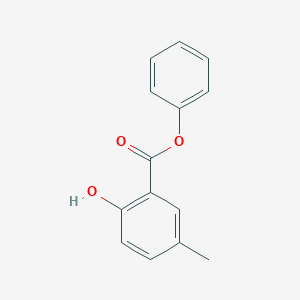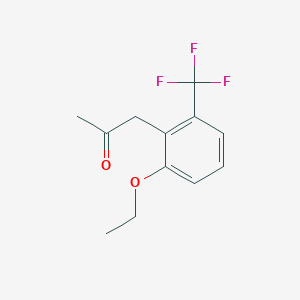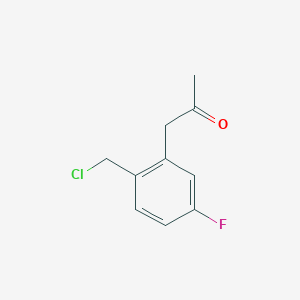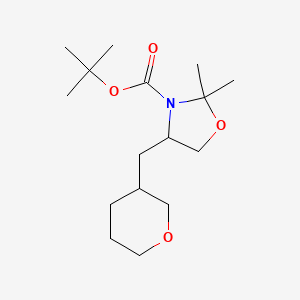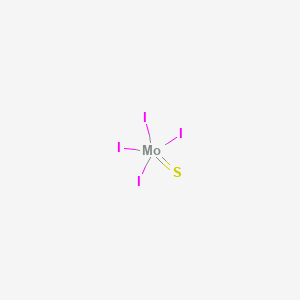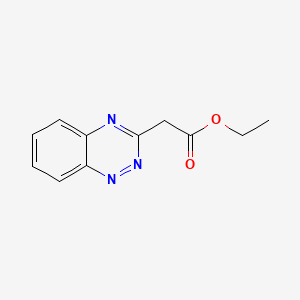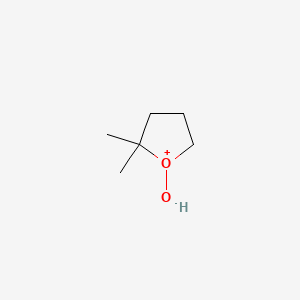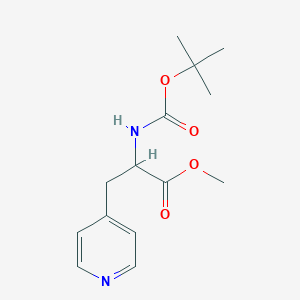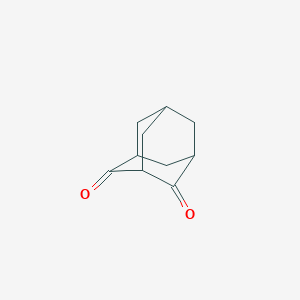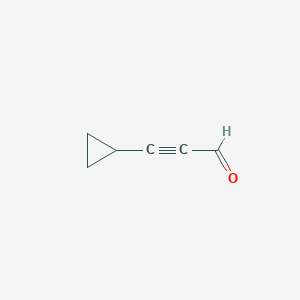![molecular formula C9H10BrN5 B14070540 Pyrido[2,3-d]pyrimidine-2,4-diamine, 6-(bromomethyl)-5-methyl- CAS No. 101348-32-7](/img/structure/B14070540.png)
Pyrido[2,3-d]pyrimidine-2,4-diamine, 6-(bromomethyl)-5-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrido[2,3-d]pyrimidine-2,4-diamine, 6-(bromomethyl)-5-methyl- is a heterocyclic compound that has garnered significant interest due to its diverse biological and chemical properties. This compound is part of the pyrimidine family, which is known for its wide range of applications in medicinal chemistry, particularly as kinase inhibitors and anticancer agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyrido[2,3-d]pyrimidine-2,4-diamine, 6-(bromomethyl)-5-methyl- typically involves the reaction of pyrimidine derivatives with bromomethylating agents. One common method involves the reaction of pyrimidine-2,4-diamine with bromomethyl compounds under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and yields. The process may also involve purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Pyrido[2,3-d]pyrimidine-2,4-diamine, 6-(bromomethyl)-5-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted pyrido[2,3-d]pyrimidine derivatives, which can have different functional groups attached to the core structure .
Aplicaciones Científicas De Investigación
Pyrido[2,3-d]pyrimidine-2,4-diamine, 6-(bromomethyl)-5-methyl- has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing kinase inhibitors, which are crucial in cancer treatment.
Biological Studies: The compound is studied for its potential anti-inflammatory and antimicrobial properties.
Industrial Applications: It is used in the synthesis of various pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of pyrido[2,3-d]pyrimidine-2,4-diamine, 6-(bromomethyl)-5-methyl- involves its interaction with specific molecular targets such as protein kinases. The compound inhibits the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cell growth and proliferation, making it effective in cancer treatment .
Comparación Con Compuestos Similares
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Quinazoline
- Furo[2,3-d]pyrimidine
Uniqueness
Pyrido[2,3-d]pyrimidine-2,4-diamine, 6-(bromomethyl)-5-methyl- stands out due to its unique bromomethyl group, which allows for further functionalization and derivatization. This makes it a versatile compound for various chemical and biological applications .
Propiedades
Número CAS |
101348-32-7 |
|---|---|
Fórmula molecular |
C9H10BrN5 |
Peso molecular |
268.11 g/mol |
Nombre IUPAC |
6-(bromomethyl)-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C9H10BrN5/c1-4-5(2-10)3-13-8-6(4)7(11)14-9(12)15-8/h3H,2H2,1H3,(H4,11,12,13,14,15) |
Clave InChI |
WDKGMVOPUGQGQY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=NC(=NC2=NC=C1CBr)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


